Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chlorophenoxy)acetyl]amino}benzoate
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Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylic piperazine moiety, a chlorophenoxy group, and an acetamido linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzylic Piperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where 2-chlorophenol reacts with an appropriate acylating agent.
Acetamido Linkage Formation: The acetamido group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the benzylic piperazine intermediate with the chlorophenoxy acetamido intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted phenoxy compounds.
Scientific Research Applications
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzylic piperazine moiety is known to interact with neurotransmitter receptors, while the chlorophenoxy group may modulate enzyme activity. The acetamido linkage can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(1-BENZYLPIPERAZIN-2-YL)BENZOATE: This compound shares the benzylic piperazine moiety but lacks the chlorophenoxy and acetamido groups.
METHYL 4-(4-METHYLPIPERAZIN-1-YL)BENZOATE: Similar structure but with a methyl group instead of a benzyl group on the piperazine ring.
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the chlorophenoxy and acetamido groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C27H28ClN3O4 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C27H28ClN3O4/c1-34-27(33)21-11-12-24(31-15-13-30(14-16-31)18-20-7-3-2-4-8-20)23(17-21)29-26(32)19-35-25-10-6-5-9-22(25)28/h2-12,17H,13-16,18-19H2,1H3,(H,29,32) |
InChI Key |
QKIQHQNWQXRYBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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